

Quantitative Potency of Licochalcone B in Various Assays

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Compound Focus: Licochalcone B

CAS No.: 58749-23-8

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The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and effective concentrations of LicB across different experimental models, providing a direct comparison with other compounds where data is available.

Pharmacological Action	Cell/Assay Model	LicB Potency (IC ₅₀ or Effective Concentration)	Reference Compound & Potency	Citation
Anti-inflammatory (NLRP3 Inflammasome Inhibition)	Macrophages	Disrupts NEK7-NLRP3 interaction (mechanism identified)	Not specified	[1]
Anti-inflammatory (iNOS/NO Inhibition)	LPS-induced RAW264.7 macrophages	IC ₅₀ = 8.78 μM - 9.94 μM	Not specified	[1] [2]
Anti-inflammatory (15-LOX Inhibition)	In vitro enzyme assay	IC ₅₀ = 9.67 μM	Not specified	[1]
Neuroprotective (Anti-Aβ Aggregation)	In vitro Aβ ₄₂ aggregation	IC ₅₀ = 2.16 μM	Not specified	[1] [2]

Pharmacological Action	Cell/Assay Model	LicB Potency (IC ₅₀ or Effective Concentration)	Reference Compound & Potency	Citation
Anticancer (Cell Growth Inhibition)	Human Osteosarcoma (MG-63, U2OS)	Dose-dependent inhibition (20-40 µM)	Not specified	[1]
Anticancer (Cell Growth Inhibition)	Human Non-Small Cell Lung Cancer (NSCLC)	Dose-dependent inhibition (up to 20 µM)	Not specified	[2]
Anticancer (Cell Growth Inhibition)	Rat Hepatocellular Carcinoma (in vivo)	25 mg/kg (in vivo)	Fullerene C60 (4 mg/kg); Combination showed synergy	[3]

Experimental Protocols for Key Findings

To support the experimental data, here are the methodologies for some of the key studies on LicB.

- **In Vitro Anti-inflammatory Assay (NO Production)**

- **Cell Model:** Mouse leukemic macrophage cell line (RAW264.7).
- **Stimulation & Treatment:** Cells were stimulated with bacterial **Lipopolysaccharide (LPS)** to induce inflammation. LicB was tested at a range of concentrations.
- **Readout:** After 18-24 hours of incubation, the accumulation of **nitric oxide (NO)** in the culture supernatant was measured using the **Griess reagent**, which forms a colored compound in the presence of nitrite.
- **Data Analysis:** The IC₅₀ value was calculated from the dose-response curve of NO inhibition [1] [2].

- **In Vitro Neuroprotection Assay (Anti-Aggregation)**

- **Target:** Synthetic **Aβ42 (Amyloid-beta 42)** peptide.
- **Experiment:** Aβ42 was incubated alone (for self-aggregation) or with LicB. To test disaggregation, LicB was added to pre-formed Aβ42 fibrils.
- **Readout:** The extent of aggregation or disaggregation was measured using fluorescence-based methods (e.g., Thioflavin T assay) or other biochemical techniques.

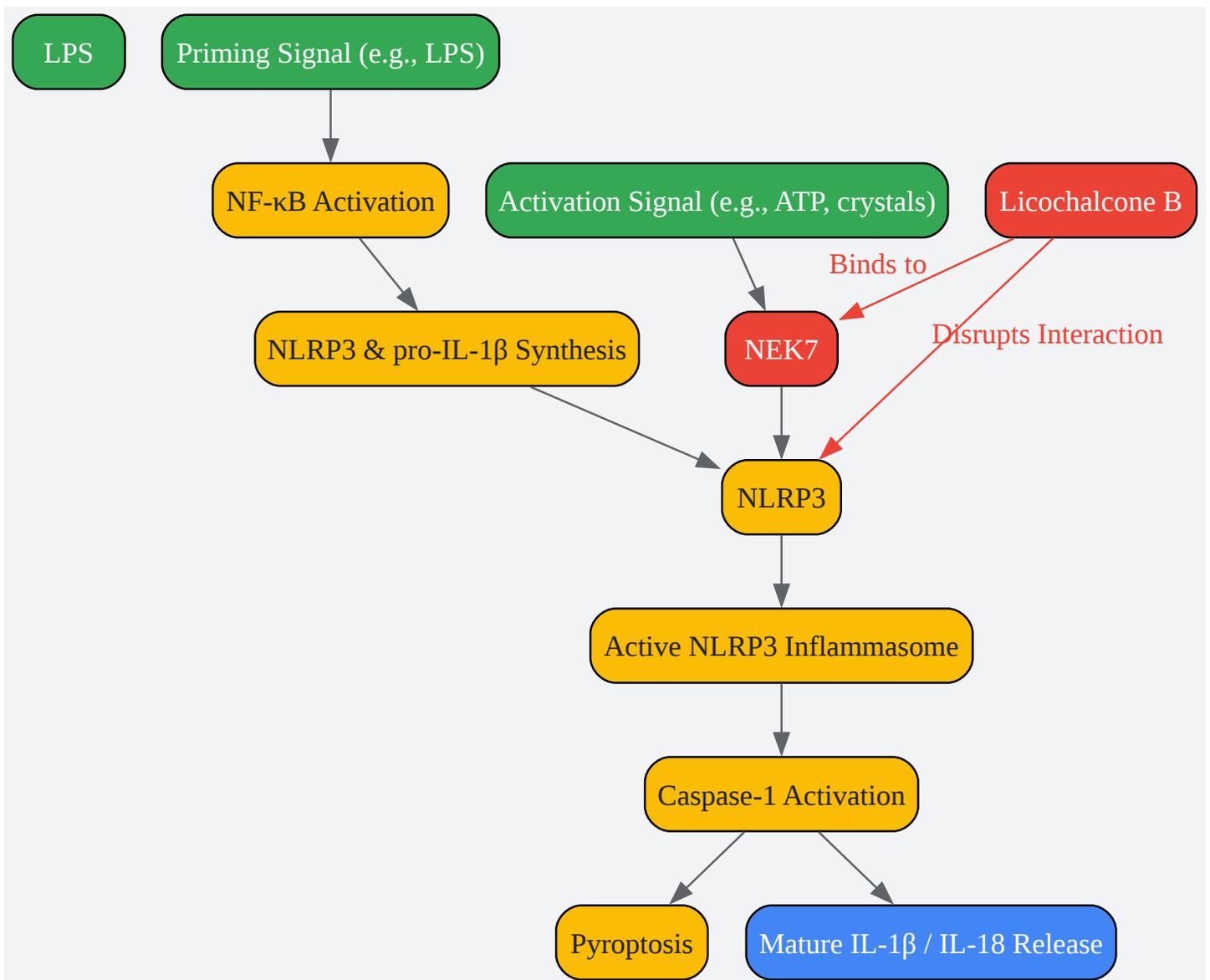
- **Data Analysis:** The IC₅₀ value for inhibiting self-aggregation was determined from the concentration-response data [1] [2].
- **In Vivo Hepatoprotective and Anticancer Model**
 - **Animal Model:** Male Wistar rats.
 - **Cancer Induction:** Hepatocellular carcinoma was induced by oral administration of **Diethylnitrosamine (DEN)** for 20 weeks.
 - **Treatment:** LicB (25 mg/kg), either alone or in combination with fullerene C60 nanoparticles (4 mg/kg), was administered via gastric tube before and during DEN exposure.
 - **Endpoint Analysis:** After 140 days, liver tissues were analyzed for tumor burden, oxidative stress markers (8-OHdG), and expression of genes related to apoptosis and cell cycle control [3].

Signaling Pathways and Mechanisms of Action

LicB exerts its effects through multiple molecular pathways. The diagrams below illustrate two of its key mechanisms.

NLRP3 Inflammasome Inhibition Pathway

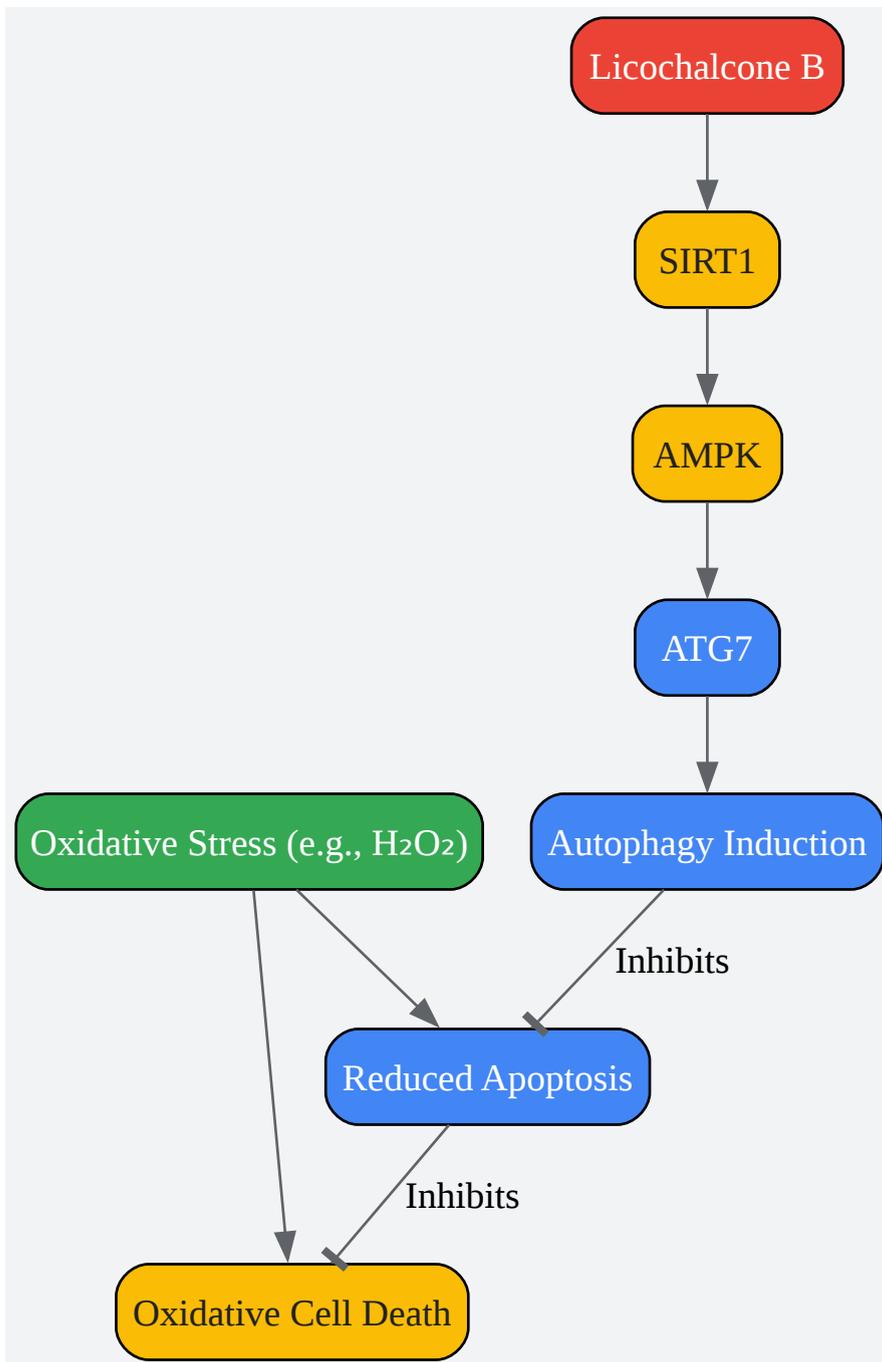
LicB directly binds to NEK7, disrupting its critical interaction with NLRP3. This prevents the assembly and activation of the NLRP3 inflammasome, a key driver of inflammation, thereby reducing the release of potent inflammatory cytokines IL-1 β and IL-18 [1].



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Neuroprotective Autophagy Induction Pathway

Under oxidative stress, LicB activates the SIRT1/AMPK signaling pathway and upregulates ATG7, a key autophagy protein. This induces protective autophagy, helping to clear damaged cellular components and reduce apoptotic cell death in neuronal models [4].



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Key Insights for Drug Development

- **Multi-Target Profile:** LicB's key strength lies in its ability to modulate multiple high-value targets simultaneously, including the **NLRP3 inflammasome**, **NF-κB pathway**, and **autophagy pathways**.

This makes it a promising lead for complex diseases like neurodegenerative disorders and chronic inflammatory conditions [1] [4].

- **Nanoparticle Synergy:** Evidence suggests that the efficacy of LicB, particularly in anticancer applications, can be enhanced when delivered with nanoparticle carriers like Fullerene C60, which may improve its pharmacokinetics and target tissue delivery [3].
- **Comparative Data Gap:** A significant challenge in evaluating LicB is the general lack of head-to-head studies directly comparing its potency against standard synthetic drugs across all its activities. Its potency is consistently in the **low micromolar range**, which is a promising starting point for a natural product lead compound [1] [2].

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